molecular formula C13H16O2 B15329255 (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol

(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol

Cat. No.: B15329255
M. Wt: 204.26 g/mol
InChI Key: WACMQXMZXZTKIV-STQMWFEESA-N
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Description

(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: is a chiral organic compound with the molecular formula C13H16O2 . It is characterized by a cyclopentene ring substituted with a benzyloxy methyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentene derivative.

    Benzyloxy Methylation: The cyclopentene derivative undergoes benzyloxy methylation using benzyl chloride and a base such as sodium hydride.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove the double bond or to convert the hydroxyl group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Benzyl chloride, sodium hydride

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alcohols

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the benzyloxy group can participate in π-π interactions. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.

    Cyclopent-3-en-1-ol: Lacks the benzyloxy methyl group.

    Benzyloxycyclopentane: Lacks the double bond and hydroxyl group.

Uniqueness

(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a benzyloxy methyl group and a hydroxyl group. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(1S,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m0/s1

InChI Key

WACMQXMZXZTKIV-STQMWFEESA-N

Isomeric SMILES

C1C=C[C@H]([C@H]1O)COCC2=CC=CC=C2

Canonical SMILES

C1C=CC(C1O)COCC2=CC=CC=C2

Origin of Product

United States

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